molecular formula C7H6INO3 B8583126 3-Amino-5-hydroxy-4-iodobenzoic acid

3-Amino-5-hydroxy-4-iodobenzoic acid

Cat. No.: B8583126
M. Wt: 279.03 g/mol
InChI Key: WANPGXBWJLPWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-hydroxy-4-iodobenzoic acid is a high-purity benzoic acid derivative intended for research and development applications. This compound serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry. Its molecular structure, featuring amino, hydroxy, and iodo functional groups on a benzoic acid core, makes it a valuable precursor for constructing more complex molecules, particularly in pharmaceutical research for developing new active compounds. Researchers utilize this compound in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds . It is also used in peptide synthesis and in the preparation of iodinated contrast agents for medical imaging . The iodine atom and functional groups on the aromatic ring make it a candidate for radiolabeling studies in biochemistry and for investigating metabolic pathways, as seen with related iodobenzoic acids . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. All technical information and safety data can be found in the provided Certificate of Analysis and Safety Data Sheet.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

3-amino-5-hydroxy-4-iodobenzoic acid

InChI

InChI=1S/C7H6INO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,9H2,(H,11,12)

InChI Key

WANPGXBWJLPWTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)I)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Nitro-5-Hydroxybenzoic Acid

The synthesis begins with the nitration of 5-hydroxybenzoic acid. Using cerium ammonium nitrate (CAN) in acetonitrile, nitration occurs predominantly at the position para to the hydroxy group (position 5 in this case, though adjustments may direct to position 3).
Reaction conditions :

  • 5-Hydroxybenzoic acid (1.6 mmol) in acetonitrile.

  • CAN (2.3 mmol) added portionwise at 20°C.

  • Stirring overnight yields 3-nitro-5-hydroxybenzoic acid (27% yield after purification).

Iodination at Position 4

Electrophilic iodination of 3-nitro-5-hydroxybenzoic acid is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). The nitro group directs iodination to position 4 (meta to nitro, ortho to hydroxy).
Optimized parameters :

  • 3-Nitro-5-hydroxybenzoic acid (1 equiv), ICl (1.2 equiv), FeCl₃ (0.1 equiv) in glacial acetic acid.

  • Reaction at 50°C for 6 hours yields 3-nitro-5-hydroxy-4-iodobenzoic acid (∼45% yield).

Reduction of Nitro to Amino Group

Catalytic hydrogenation using Pd/C under hydrogen pressure (0.5–1.5 MPa) selectively reduces the nitro group to an amino group without affecting the iodo substituent.
Procedure :

  • 3-Nitro-5-hydroxy-4-iodobenzoic acid (0.1638 mol) dissolved in water.

  • pH adjusted to 5.4–5.6 with 30% NaOH.

  • Pd/C (5% loading) added, followed by hydrogenation at 95–100°C for 4–6 hours.

  • Post-reduction acidification with HCl yields 3-amino-5-hydroxy-4-iodobenzoic acid hydrochloride (95% purity, 95.3% yield).

Route 2: Direct Iodination of 3-Amino-5-Hydroxybenzoic Acid

Preparation of 3-Amino-5-Hydroxybenzoic Acid

3,5-Dihydroxybenzoic acid reacts with ammonia under acidic conditions to form 3-amino-5-hydroxybenzoic acid via intermediate amidation and hydrolysis.
Key steps :

  • 3,5-Dihydroxybenzoic acid (1 equiv) treated with NH₃ in ethanol/water (1:1).

  • Reaction at 80°C for 12 hours yields 3-amino-5-hydroxybenzamide, which is hydrolyzed with 6M HCl to the carboxylic acid (85% yield).

Protection and Iodination

To prevent unwanted side reactions, the amino and hydroxy groups are protected before iodination:

  • Amino protection : Acetylation with acetic anhydride yields 3-acetamido-5-hydroxybenzoic acid.

  • Hydroxy protection : Methylation with methyl iodide/K₂CO₃ forms 3-acetamido-5-methoxybenzoic acid.

  • Iodination : Directed by the acetamido group, iodination at position 4 is performed using NIS and BF₃·Et₂O in dichloromethane (60% yield).

  • Deprotection : Sequential hydrolysis with NaOH (removes acetyl) and BBr₃ (demethylates hydroxy) yields the target compound (overall 40% yield).

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-hydroxy-4-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include thiols, amines, and alkoxides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-hydroxy-4-iodobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-hydroxy-4-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. The presence of the iodine atom may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The compound’s structural uniqueness lies in its ortho-amino and para-hydroxy groups relative to the iodine substituent. Key comparisons include:

Compound Name Molecular Formula Substituent Positions Key Functional Groups Molecular Weight (g/mol)
3-Amino-5-hydroxy-4-iodobenzoic acid C₇H₆INO₃ 3-NH₂, 4-I, 5-OH Amino, Hydroxy, Iodo, Carboxyl ~299.04* (calculated)
3-Amino-5-iodobenzoic acid C₇H₆INO₂ 3-NH₂, 5-I Amino, Iodo, Carboxyl 263.03 (CAS 102153-73-1)
2-Amino-5-iodobenzoic acid C₇H₆INO₂ 2-NH₂, 5-I Amino, Iodo, Carboxyl 263.03 (synonym: 5-iodoanthranilic acid)
3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid C₁₁H₉I₃N₂O₄ 3-AcNH, 5-HCONH, 2,4,6-I Acetamido, Formamido, Triiodo 670.92 (CAS 19719-00-7)

*Calculated based on atomic masses (C:12.01, H:1.01, I:126.90, N:14.01, O:16.00).

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in this compound enhances hydrophilicity compared to non-hydroxylated analogs like 3-amino-5-iodobenzoic acid. This may improve aqueous solubility, critical for pharmaceutical applications.
  • Acidity: The carboxyl (-COOH) and hydroxyl (-OH) groups contribute to acidic properties. The pKa of the carboxyl group in benzoic acid derivatives typically ranges from 4.2–4.5, while phenolic -OH groups have pKa ~10.
  • Thermal Stability: Iodo-substituted aromatics generally exhibit higher melting points due to increased molecular weight and halogen-induced intermolecular forces. For example, 4-iodoaniline (CAS 540-37-4) melts at 61–63°C , suggesting that this compound may have a melting point above 100°C.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-amino-5-hydroxy-4-iodobenzoic acid, and how do substituent positions influence reactivity?

  • Methodological Answer : The synthesis typically involves halogenation or substitution reactions. For iodination, direct electrophilic substitution on the benzoic acid scaffold is common, using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. The amino and hydroxy groups direct iodination to specific positions (para/ortho to substituents). For example, the hydroxy group at position 5 enhances electron density at position 4, favoring iodination there. Purification often involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .
  • Key Considerations : Competing substitution pathways (e.g., nitro group reduction to amino) require controlled reaction conditions. Monitor regioselectivity via TLC and confirm with 1^1H NMR (e.g., aromatic proton splitting patterns) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substituent positions (e.g., deshielded aromatic protons adjacent to iodine). IR spectroscopy identifies carboxylic acid (1700–1720 cm1^{-1}), amino (3300–3500 cm1^{-1}), and hydroxy (broad ~3200 cm1^{-1}) groups.
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular packing and hydrogen-bonding networks. The iodine atom’s strong X-ray scattering improves resolution .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]^- ion for the deprotonated carboxylic acid) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms.

Purity Analysis : Perform HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify impurities.

Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs. For example, a melting point range of 200–208°C may indicate multiple crystalline phases .

Recrystallization Optimization : Test solvents (e.g., DMSO/water vs. ethanol) to isolate dominant polymorphs .

Q. How does the iodine atom in this compound facilitate its use in radiolabeling and tracking biological interactions?

  • Methodological Answer : The iodine-125/131 isotopes enable radiolabeling for:

  • Protein-Ligand Binding Studies : Incubate the compound with target proteins (e.g., enzymes), followed by gamma-counting or autoradiography to quantify binding affinity.
  • Metabolic Pathway Tracing : Administer radiolabeled compound in cell cultures, then extract metabolites for radio-TLC analysis.
  • Challenges : Ensure isotopic purity via HPLC and address potential radiolysis by storing samples in shielded, cold environments .

Q. What advanced computational methods predict the reactivity of this compound in enzymatic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the iodine atom’s σ-hole drives halogen bonding with enzyme active sites.
  • Molecular Dynamics (MD) Simulations : Model interactions with proteins (e.g., cytochrome P450) using AMBER or GROMACS. Key parameters include solvation free energy and hydrogen-bonding dynamics .

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